5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one chemical properties
5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one chemical properties
An In-Depth Technical Guide to 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Privileged Scaffold
The spirooxindole core is a renowned "privileged scaffold" in medicinal chemistry, frequently appearing in both natural products and synthetic therapeutic agents.[1][2] Its rigid, three-dimensional architecture provides a unique topographical presentation for molecular interactions, making it an ideal framework for drug design. The fusion of a cyclopropane ring at the C3 position introduces conformational rigidity and metabolic stability, creating the spiro[cyclopropane-1,3'-indolin]-2'-one system. This particular motif has garnered significant attention for its potent anticancer properties.[3]
This guide focuses on 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one , a derivative that combines the established biological relevance of the spirocyclopropyl-oxindole core with the synthetic versatility of an aryl bromide. The bromine atom at the 5'-position is not merely a substituent; it is a strategic functional handle, enabling a vast array of late-stage modifications through modern cross-coupling chemistry. For researchers in drug discovery, this compound represents a valuable building block for constructing complex molecular libraries and optimizing lead compounds.
Molecular Structure and Physicochemical Properties
The fundamental identity and computed properties of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one provide the baseline for its handling and application in a research setting. While experimental data is limited, computational models offer reliable estimates for key parameters.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-1H-spiro[cyclopropane-1,3'-indolin]-2'-one | [] |
| CAS Number | 875071-97-9 | [] |
| Molecular Formula | C₁₀H₈BrNO | [] |
| Molecular Weight | 238.08 g/mol | [] |
| Canonical SMILES | C1CC12C3=C(C=C(C=C3)Br)NC2=O | [] |
| LogP (Computed) | 2.78 | [5] |
| Density (Computed) | 1.7 ± 0.1 g/cm³ | [5] |
| Boiling Point (Computed) | 385.5 ± 42.0 °C at 760 mmHg | [5] |
| Flash Point (Computed) | 187.0 ± 27.9 °C | [5] |
Note: The physical properties listed are computationally predicted and should be used as estimates pending experimental verification.
Synthesis Strategies: A Metal-Free Approach
The construction of the spirocyclopropyl-oxindole core is a non-trivial synthetic challenge. A highly effective and diastereoselective method involves the metal-free cyclopropanation of a 3-methyleneindolin-2-one precursor using tosylhydrazone salts.[6] This approach is advantageous as it avoids potentially toxic transition metals and utilizes tosylhydrazones as stable, safe alternatives to hazardous diazo compounds.
The logical synthetic pathway begins with the preparation of the key intermediate, 5-bromo-3-methyleneindolin-2-one, from commercially available 5-bromooxindole. This intermediate is then subjected to cyclopropanation.
Caption: General workflow for the synthesis of the target molecule.
Representative Experimental Protocol (Adapted from Literature)
This protocol is based on the methodology reported by Maurya et al. for analogous structures and serves as a starting point for optimization.[6]
Step 1: Synthesis of 5-Bromo-3-methyleneindolin-2-one (Precursor)
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To a solution of 5-bromooxindole (1.0 eq) in methanol, add dimethylamine (40% in water, 1.2 eq) and formaldehyde (37% in water, 1.2 eq).
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Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The crude Mannich base is then dissolved in acetone, and methyl iodide (1.5 eq) is added.
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Stir the mixture at room temperature for 12-16 hours, during which the quaternary ammonium salt precipitates.
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Filter the salt, wash with cold acetone, and dry.
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Suspend the dried salt in a suitable high-boiling solvent (e.g., toluene or xylene) and heat to reflux for 2-4 hours to effect elimination.
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Cool the mixture, remove the solvent, and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 5-bromo-3-methyleneindolin-2-one.
Step 2: Diastereoselective Cyclopropanation
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To a stirred solution of 5-bromo-3-methyleneindolin-2-one (1.0 eq) and the chosen tosylhydrazone salt (e.g., acetaldehyde tosylhydrazone sodium salt, 1.5 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).
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Heat the reaction mixture to 80 °C and monitor by TLC. The reaction typically proceeds to completion within 6-12 hours.
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Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one.
Self-Validation: The progress of each step must be rigorously monitored by Thin Layer Chromatography (TLC). The identity and purity of the intermediate and final product must be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.
Spectroscopic Characterization (Predictive Analysis)
Experimental spectra for this specific compound are not widely published. However, a robust prediction of its key spectroscopic features can be made based on its constituent functional groups. This analysis is crucial for researchers to confirm the identity and purity of their synthesized material.
| Method | Predicted Signals and Rationale |
| ¹H NMR | ~8.0-8.5 ppm (s, 1H): Broad singlet for the N-H proton of the lactam. ~7.4-7.6 ppm (m, 2H): Aromatic protons ortho and meta to the bromine atom (H-4' and H-6'). ~6.8 ppm (d, 1H): Aromatic proton ortho to the amide nitrogen (H-7'). ~1.5-2.0 ppm (m, 4H): Complex multiplet for the diastereotopic protons of the cyclopropane ring (CH₂-CH₂). The constrained spiro-junction induces magnetic non-equivalence. |
| ¹³C NMR | ~175-180 ppm: Carbonyl carbon (C=O) of the lactam. ~140-145 ppm: Quaternary aromatic carbon attached to nitrogen (C-7a'). ~125-135 ppm: Aromatic CH carbons. ~115 ppm: Aromatic carbon bearing the bromine atom (C-5'). ~110 ppm: Aromatic CH carbon ortho to the amide nitrogen (C-7'). ~45-50 ppm: Spiro-carbon (C-3'). This quaternary carbon is a key identifier. ~15-25 ppm: Methylene carbons of the cyclopropane ring. |
| FT-IR (cm⁻¹) | ~3200-3300 (broad): N-H stretching of the amide. ~1710-1730 (strong): C=O stretching of the five-membered lactam ring. ~1610, 1470: C=C stretching vibrations of the aromatic ring. ~1000-1100: C-Br stretching. |
| Mass Spec (EI) | M⁺ and M⁺+2 peaks: Characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 237 and 239. Key Fragments: Loss of CO, loss of cyclopropane moiety. |
Chemical Reactivity and Synthetic Utility
The true value of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one lies in its potential for diversification. The molecule possesses two primary reactive sites: the aryl bromide and the lactam nitrogen, allowing for orthogonal functionalization.
Caption: Key reaction pathways for chemical diversification.
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Palladium-Catalyzed Cross-Coupling: The C(sp²)-Br bond is a prime substrate for a multitude of palladium-catalyzed reactions.[7][8] This is the most powerful tool for derivatization.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, enabling the exploration of biaryl structures often found in bioactive molecules.[9]
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Buchwald-Hartwig Amination: Forms a C-N bond, allowing the introduction of various primary or secondary amines. This is critical for modulating solubility, basicity, and hydrogen-bonding capabilities.
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Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, which can serve as rigid linkers or be further functionalized.
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Heck Coupling: Forms C-C bonds with alkenes.
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Cyanation: Introduction of a nitrile group, a versatile precursor for amines, carboxylic acids, and amides.
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-
N-H Functionalization: The lactam nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an amide anion. This nucleophile can then be functionalized.
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N-Alkylation: Reaction with alkyl halides or tosylates introduces alkyl chains, which can be used to block the hydrogen-bond donor site or introduce new pharmacophoric elements.
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N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives, altering the electronic properties of the system.
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N-Arylation: While more challenging than alkylation, copper- or palladium-catalyzed N-arylation is also feasible.
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Applications in Medicinal Chemistry and Drug Discovery
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including colon, prostate, cervical, lung, and breast cancer.[3]
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Mechanism of Action: Studies on active analogues within this class have revealed that they can induce cell cycle arrest, typically in the G0/G1 phase, leading to programmed cell death (apoptosis) through a caspase-3 dependent pathway.[3] This targeted mechanism is highly desirable for modern anticancer agents, as it is often more selective for cancer cells over healthy cells.
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Structure-Activity Relationship (SAR): Research has provided initial SAR insights. The substitution pattern on the aromatic ring of the indolinone core significantly influences cytotoxic potency.[3] The presence of the 5'-bromo group in the title compound provides an immediate entry point for systematically probing this relationship. By using the cross-coupling reactions described above, researchers can rapidly generate a library of analogues with diverse substituents at this position to identify optimal interactions with the biological target. The spirocyclopropyl group is considered crucial for maintaining the correct three-dimensional orientation of the pharmacophore.
Conclusion
5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one is more than just a single molecule; it is a strategic platform for chemical innovation. It embodies a biologically validated core scaffold—the spirocyclopropyl-oxindole—and equips it with a versatile functional handle for extensive chemical modification. Its robust, metal-free synthesis and predictable reactivity make it an invaluable tool for researchers and drug development professionals. As the demand for novel, three-dimensional therapeutic agents continues to grow, the intelligent design and application of such building blocks will be paramount in the discovery of next-generation medicines.
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